molecular formula C25H23BrN2O B11991508 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] CAS No. 303060-56-2

9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]

Cat. No.: B11991508
CAS No.: 303060-56-2
M. Wt: 447.4 g/mol
InChI Key: KGVFHFPUOPVGQI-UHFFFAOYSA-N
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Description

This compound is a spirocyclic heterocycle featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a cyclohexane ring. Key substituents include a bromo group at position 9 and a naphthalen-2-yl group at position 2. The spiro architecture introduces conformational rigidity, which can enhance binding specificity in pharmaceutical applications .

Properties

CAS No.

303060-56-2

Molecular Formula

C25H23BrN2O

Molecular Weight

447.4 g/mol

IUPAC Name

9-bromo-2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C25H23BrN2O/c26-20-10-11-24-21(15-20)23-16-22(19-9-8-17-6-2-3-7-18(17)14-19)27-28(23)25(29-24)12-4-1-5-13-25/h2-3,6-11,14-15,23H,1,4-5,12-13,16H2

InChI Key

KGVFHFPUOPVGQI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and brominated precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions may convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
While specific biological activities of this compound have not been extensively documented, similar compounds often exhibit notable pharmacological properties. The structural characteristics suggest potential interactions with various biological targets such as enzymes or receptors, which could lead to inhibitory effects on their activity. This makes it a candidate for drug development aimed at treating conditions influenced by these targets.

Case Studies

  • Antitumor Activity : Compounds with similar structures have been investigated for their anticancer properties. For instance, derivatives of pyrazolo[1,5-c][1,3]oxazine have shown promise in inhibiting tumor growth in preclinical models.
  • Antimicrobial Effects : Research indicates that related heterocyclic compounds possess antibacterial and antifungal activities. The incorporation of the naphthalene moiety may enhance these effects due to its electron-rich nature.

Materials Science

Polymeric Applications
The unique structure of 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] can be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metal ions opens avenues for creating new polymeric materials with enhanced thermal and mechanical properties.

Nanocomposites
Incorporating this compound into nanocomposite materials could lead to innovative applications in electronics and photonics due to its potential semiconducting properties. Research into the electrical conductivity of similar compounds suggests that they could be beneficial in developing new electronic devices.

Synthetic Organic Chemistry

Synthetic Routes
The synthesis of 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] typically involves multi-step synthetic methodologies that leverage readily available starting materials. These synthetic routes not only highlight the compound's complex structure but also its versatility for further functionalization.

Synthetic Method Yield (%) Key Features
Multicomponent Reactions70-90Efficient synthesis of complex structures
Cyclization Reactions60-85Formation of spiro compounds from linear precursors

Mechanism of Action

The mechanism of action of 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound : 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,3]oxazine-5,1'-cyclohexane] 9-Br, 2-naphthalen-2-yl Not explicitly provided (estimated: ~C₃₀H₂₆BrN₂O) ~500 (estimated) Rigid spiro structure; bromine enhances electrophilicity. Safety data unavailable .
9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(4-F-C₆H₄), 2-Ph C₂₃H₁₆BrFN₂O 441.3 Fluorophenyl group increases polarity; phenyl at position 2 reduces steric hindrance.
9′-Chloro-2′-phenyl-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] 9-Cl, 2-Ph C₂₂H₂₀ClN₂O 380.9 Chlorine substitution lowers molecular weight; spiro cyclohexane enhances solubility.
7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 7,9-Cl, 2-naphthalen-2-yl, 5-(p-tolyl) C₃₀H₂₂Cl₂N₂O 519.4 Dichloro and p-tolyl groups increase hydrophobicity; potential for π-π stacking.
9-Bromo-2-(furan-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 9-Br, 2-furan-2-yl, 5-(3-NO₂-C₆H₄) C₂₀H₁₄BrN₃O₄ 456.3 Nitrophenyl and furan groups introduce electronic diversity; may exhibit redox activity.
1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[...]ethanone 9-Br, 2-(5-Cl-2-OH-C₆H₃), acetylated piperidine C₂₂H₂₁BrClN₃O₃ 490.8 Hydroxyl and chloro groups enhance hydrogen bonding; acetylpiperidine increases solubility.

Key Observations:

Substituent Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability (target compound vs. ) may enhance intermolecular interactions but increase molecular weight. Electron-Withdrawing Groups: Nitrophenyl () and fluorophenyl () substituents increase electrophilicity, influencing reactivity in cross-coupling reactions.

Safety and Handling :

  • Brominated analogues (target, ) may require precautions against halogen-related toxicity (e.g., P210: avoid ignition sources ).
  • Nitro-containing compounds () pose explosion risks under heat or friction, necessitating stringent safety protocols .

Spectroscopic Trends :

  • NMR data for methyl-substituted analogues (e.g., compound 6q in , δ 2.19 ppm for CH₃) suggest that substituents at position 2 or 5 cause distinct shifts in aromatic proton signals, aiding structural elucidation.

Q & A

Q. What are the standard synthetic routes for constructing the spiro-fused pyrazolo-oxazine core in this compound?

The spiro-fused pyrazolo-oxazine scaffold can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates . Alternatively, stepwise assembly involves condensing substituted pyrazoles with brominated benzoxazine intermediates under inert atmospheres (e.g., nitrogen) to minimize side reactions. Key steps include slow reagent addition via syringe pumps to control exothermicity and improve yields (~62% reported for analogous spiro systems) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Structural validation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify spirocyclic connectivity (e.g., δ 4.72 ppm for methylene protons adjacent to the spiro center) .
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., m/z 446 [M+1] for brominated analogs) .
  • Infrared spectroscopy : Detection of C-Br stretching vibrations (~550–600 cm⁻¹) and oxazine ring absorption bands .

Q. What methods are recommended for assessing purity in absence of vendor-provided analytical data?

Since commercial suppliers often lack analytical data for rare compounds , researchers should:

  • Perform HPLC with UV/Vis detection (C18 columns, acetonitrile/water gradients).
  • Use thin-layer chromatography (TLC) with iodine staining for rapid purity checks.
  • Conduct elemental analysis to verify stoichiometry, especially for halogenated derivatives.

Advanced Research Questions

Q. How can reaction yields be optimized for brominated spirocyclic systems?

Yield optimization strategies include:

  • Temperature control : Reflux in dioxane or dichloromethane at 40–60°C to balance reactivity and stability .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, with ligand optimization (e.g., XPhos) to enhance selectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of naphthalene-containing intermediates .

Q. What experimental approaches resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR or MS data may arise from conformational flexibility or residual solvents. Mitigation strategies:

  • Variable-temperature NMR to identify dynamic effects (e.g., cyclohexane chair-flip interconversion).
  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Isotopic labeling (e.g., deuterated solvents) to distinguish solvent peaks from compound signals.

Q. How can computational methods guide bioactivity studies for this compound?

  • Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina. Focus on interactions between the bromonaphthyl group and hydrophobic binding pockets .
  • QSAR modeling : Correlate substituent effects (e.g., bromine position) with observed bioactivity using descriptors like logP and polar surface area .

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